3,4,5-Trifluorobenzenesulfonyl chloride
Overview
Description
3,4,5-Trifluorobenzenesulfonyl chloride is an organic compound with the chemical formula C6H2ClF3O2S. It is a colorless to light yellow liquid with a pungent odor at room temperature. This compound is often used as a reagent and intermediate in organic synthesis, particularly in the preparation of various organic compounds such as esters, amides, and acid chlorides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4,5-Trifluorobenzenesulfonyl chloride generally involves the reaction of benzenesulfonyl chloride with fluorine compounds. The specific method may vary depending on the desired reaction conditions and catalysts used .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of benzenesulfonyl chloride and fluorine-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture sensitivity and ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as ether, dimethylformamide, and dichloromethane.
Major Products: The major products formed from these reactions include sulfonamide derivatives, esters, and amides .
Scientific Research Applications
3,4,5-Trifluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is employed in the preparation of biologically active molecules, including potential anticancer drugs.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorobenzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide derivatives. The molecular targets and pathways involved in its reactions are primarily related to its electrophilic nature, which allows it to react with nucleophilic species .
Comparison with Similar Compounds
- 2,4,6-Trifluorobenzenesulfonyl chloride
- Benzenesulfonyl chloride
Comparison: 3,4,5-Trifluorobenzenesulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 2,4,6-Trifluorobenzenesulfonyl chloride, the 3,4,5-isomer may exhibit different reactivity patterns due to the electronic effects of the fluorine atoms .
Biological Activity
3,4,5-Trifluorobenzenesulfonyl chloride (TFBSC) is a versatile compound in medicinal chemistry, known for its unique structural features that enhance biological activity. The trifluoromethyl and sulfonyl groups contribute to its reactivity and interaction with biological molecules, making it a subject of interest in drug design and synthesis.
- Molecular Formula : CHClFOS
- Molecular Weight : 230.59 g/mol
- CAS Number : 351003-43-5
The biological activity of TFBSC is primarily attributed to its ability to form strong interactions with various biomolecules. The trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target proteins. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives that exhibit significant biological effects.
Antimicrobial Activity
Recent studies have demonstrated that TFBSC derivatives possess notable antimicrobial properties. A series of urea derivatives containing the sulfonyl group were synthesized and tested against various bacterial strains, showing promising antibacterial activity. For instance, compounds derived from TFBSC exhibited minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Escherichia coli and Candida albicans .
Anticancer Activity
TFBSC has also been evaluated for its anticancer potential. In vitro assays revealed that several derivatives showed IC values lower than those of established chemotherapeutic agents like Doxorubicin. For example, one compound demonstrated an IC of 22.4 µM against the PACA2 pancreatic cancer cell line . Molecular docking studies indicated that TFBSC derivatives could effectively inhibit key proteins involved in cancer progression, such as EGFR and KRAS .
Structure-Activity Relationship (SAR)
The biological activity of TFBSC and its derivatives can be significantly influenced by structural modifications. The presence of trifluoromethyl groups has been shown to enhance the potency of compounds by facilitating stronger interactions with target proteins through multipolar bindings .
Compound | MIC (µg/mL) | IC (µM) | Target |
---|---|---|---|
TFBSC Derivative 1 | 4.88 | 22.4 | PACA2 |
TFBSC Derivative 2 | - | 44.4 | PACA2 |
Doxorubicin | - | 52.1 | PACA2 |
Case Studies
In a recent investigation into the synthesis of TFBSC derivatives, researchers designed a series of compounds aimed at enhancing both antibacterial and anticancer activities. The study highlighted the importance of the sulfonyl group in improving the biological profile of these compounds. The results indicated that specific modifications could lead to significant improvements in efficacy against resistant bacterial strains and various cancer cell lines .
Properties
IUPAC Name |
3,4,5-trifluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O2S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHKULCGSMHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381163 | |
Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-43-5 | |
Record name | 3,4,5-Trifluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trifluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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